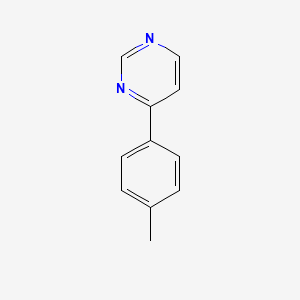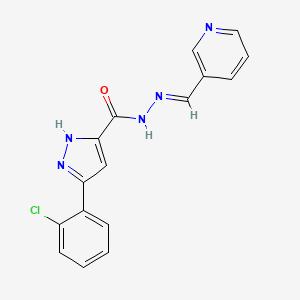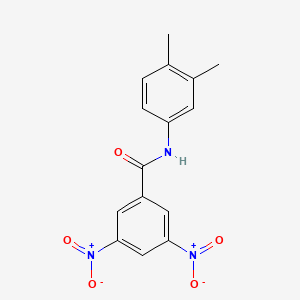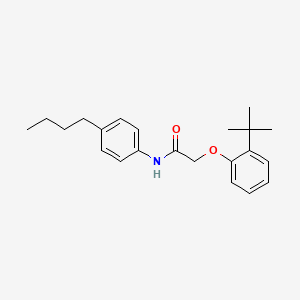
Pyrimidine, 4-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4-(4-methylphenyl)- is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4-(4-methylphenyl)- typically involves the reaction of 4-methylbenzaldehyde with urea and ethyl acetoacetate under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring .
Industrial Production Methods: Industrial production of pyrimidine derivatives often involves multi-step synthesis processes that include the use of catalysts and optimized reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis and solvent-free conditions are some of the modern techniques employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 4-(4-methylphenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine, 4-(4-methylphenyl)- has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Pyrimidine, 4-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells . The pathways involved may include kinase inhibition, cell cycle arrest, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: Pyrimidine, 4-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit different reactivity and biological activity profiles. For instance, pyrazolo[3,4-d]pyrimidine derivatives are known for their potent CDK2 inhibitory activity, which is a target for cancer treatment . In contrast, Pyrimidine, 4-(4-methylphenyl)- may have different enzyme targets and therapeutic applications .
Propriétés
Numéro CAS |
99984-58-4 |
|---|---|
Formule moléculaire |
C11H10N2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2/c1-9-2-4-10(5-3-9)11-6-7-12-8-13-11/h2-8H,1H3 |
Clé InChI |
ANPZNGHHASMJLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11989884.png)

![4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11989894.png)
![Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one](/img/structure/B11989899.png)


![1,8-Dibromo-17-[4-(2,3-dimethylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11989921.png)
![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989928.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989944.png)


